trans-Benzo(j)fluoranthene-4,5-diol
Description
Properties
CAS No. |
106542-80-7 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(17S,18S)-pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15-nonaene-17,18-diol |
InChI |
InChI=1S/C20H14O2/c21-17-10-16-18-12-5-2-1-4-11(12)8-9-14(18)13-6-3-7-15(19(13)16)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1 |
InChI Key |
SYMJVOYQEAGAQI-PXNSSMCTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C[C@@H]([C@H](C5=CC=CC3=C54)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC(C(C5=CC=CC3=C54)O)O |
Origin of Product |
United States |
Metabolic Formation and Biotransformation Kinetics of Trans Benzo J Fluoranthene 4,5 Diol
Enzymatic Pathways Leading to trans-Benzo[j]fluoranthene-4,5-diol Formation
The initial step in the metabolic activation of many PAHs, including benzo[j]fluoranthene, is their oxidation by a family of enzymes, leading to the formation of dihydrodiol derivatives.
The metabolic conversion of benzo[j]fluoranthene into its dihydrodiol metabolites is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These enzymes, particularly those in the CYP1 family like CYP1A1 and CYP1B1, are responsible for the initial oxidation of the PAH molecule. nih.govresearchgate.net This process, known as dihydroxylation, introduces hydroxyl groups to the aromatic structure, forming dihydrodiols. The formation of the most potent mutagenic metabolites of PAHs, the dihydrodiol epoxides, is initiated by this P450-catalyzed oxidation, followed by the action of epoxide hydrolase. nih.gov The expression of these crucial CYP1 enzymes can be induced by the PAHs themselves, highlighting a complex interplay where these compounds can influence their own metabolic activation. nih.gov
Studies utilizing both in vivo and in vitro mammalian models have successfully identified the primary products of benzo[j]fluoranthene metabolism. In in vitro experiments using rat liver microsomes, trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene (trans-benzo[j]fluoranthene-4,5-diol) and trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene were identified as major dihydrodiol metabolites. nih.govnih.gov Other metabolites detected in this system include several phenols (3-, 4-, 6-, and 10-hydroxybenzo[j]fluoranthene) and benzo[j]fluoranthene-4,5-dione. nih.gov
Similarly, in vivo studies on mouse skin have confirmed that trans-benzo[j]fluoranthene-4,5-diol and trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene are major metabolites. nih.govnih.gov In this system, 4- and 10-hydroxybenzo[j]fluoranthene and benzo[j]fluoranthene-4,5-dione have also been tentatively identified. nih.gov Notably, there was no evidence for the formation of the 2,3-dihydrodiol isomer in the rat liver preparations. nih.govnih.gov
Table 1: Major Metabolites of Benzo[j]fluoranthene Identified in Mammalian Systems
| Metabolite | In Vitro System (Rat Liver Microsomes) | In Vivo System (Mouse Skin) |
|---|---|---|
| trans-Benzo[j]fluoranthene-4,5-diol | Major nih.govnih.gov | Major nih.govnih.gov |
| trans-Benzo[j]fluoranthene-9,10-diol | Major nih.govnih.gov | Major nih.govnih.gov |
| 3-Hydroxybenzo[j]fluoranthene | Detected nih.gov | Not Reported |
| 4-Hydroxybenzo[j]fluoranthene | Detected nih.gov | Tentatively Identified nih.gov |
| 6-Hydroxybenzo[j]fluoranthene | Detected nih.gov | Not Reported |
| 10-Hydroxybenzo[j]fluoranthene | Detected nih.gov | Tentatively Identified nih.gov |
| Benzo[j]fluoranthene-4,5-dione | Detected nih.govnih.gov | Tentatively Identified nih.govnih.gov |
Subsequent Biotransformation of trans-Benzo[j]fluoranthene-4,5-diol
Once formed, trans-benzo[j]fluoranthene-4,5-diol can undergo further metabolic transformations, leading to the generation of highly reactive species.
The dihydrodiol metabolites of PAHs are known precursors to diol epoxides, which are widely regarded as the ultimate carcinogenic forms of these compounds. researchgate.netwikipedia.org This "diolepoxide mechanism" involves a second epoxidation of the dihydrodiol, creating a highly reactive diol epoxide. wikipedia.org While the 9,10-dihydrodiol of BjF has been shown to be mutagenic after metabolic activation, presumably through conversion to a diol epoxide, the trans-4,5-diol is considered a more potent tumor initiator in mouse skin. nih.govnih.govnih.gov This potent activity strongly suggests that trans-benzo[j]fluoranthene-4,5-diol is further metabolized to corresponding diol epoxide isomers, such as anti- and syn-4,5-diol-6,6a-oxides, which can then form DNA adducts. nih.govwikipedia.org
An alternative metabolic activation pathway for PAH dihydrodiols is their oxidation to orthoquinones. researchgate.netwikipedia.org This process can lead to the formation of stable and unstable DNA adducts and the generation of reactive oxygen species (ROS). wikipedia.org In the case of benzo[j]fluoranthene, the metabolite benzo[j]fluoranthene-4,5-dione, an orthoquinone, has been identified in both rat liver and mouse skin metabolism studies. nih.govnih.govnih.gov The formation of this dione (B5365651) likely proceeds from its dihydrodiol precursor, trans-benzo[j]fluoranthene-4,5-diol, indicating that this is a relevant biotransformation pathway.
Mechanistic Investigations of Molecular and Cellular Interactions
DNA Adduct Formation and Characterization
The interaction of metabolically activated trans-B[j]F-4,5-diol with genetic material is a critical step in its mechanism of toxicity. This involves the formation of covalent bonds between the reactive diol epoxide metabolites and DNA bases, leading to the formation of DNA adducts.
The metabolic conversion of trans-B[j]F-4,5-diol results in the formation of diol epoxides, which are the ultimate carcinogenic metabolites of many polycyclic aromatic hydrocarbons (PAHs). These epoxides are electrophilic and can react with nucleophilic sites on DNA bases. The covalent binding of these metabolites to DNA is a key initiating event in chemical carcinogenesis.
The process begins with the metabolic oxidation of the parent compound, benzo[j]fluoranthene, to form the trans-4,5-diol. nih.gov This diol is then further metabolized to a highly reactive diol epoxide. This epoxide can then form a covalent bond with DNA, primarily through reaction with the exocyclic amino groups of guanine (B1146940) and adenine (B156593) residues. uwo.ca This binding disrupts the normal structure and function of DNA, leading to mutations if not repaired.
Studies have shown that the metabolic activation of B[j]F to a genotoxic agent proceeds through the formation of either the trans-4,5-dihydrodiol (B[j]F-4,5-diol) or the trans-9,10-dihydrodiol (B[j]F-9,10-diol) metabolite. nih.gov The subsequent formation of diol epoxides from these dihydrodiols leads to the ultimate carcinogenic species that bind to DNA.
A significant DNA adduct formed from benzo[j]fluoranthene is the result of the covalent binding between the anti-B[j]F-4,5-diol epoxide and deoxyguanosine. nih.gov This specific adduct has been identified as a major species formed in Salmonella typhimurium and corresponds to the primary DNA adduct found in mouse skin following the application of B[j]F. nih.gov The formation of this adduct is a critical step in the mutagenic and carcinogenic activity of the parent compound.
The structural characterization of DNA adducts derived from related benzo[ghi]fluoranthene (B49607) diol epoxides reveals that the majority of these adducts result from the opening of the epoxide ring by the exocyclic amino groups of deoxyguanosine (dG), deoxyadenosine (B7792050) (dA), and deoxycytidine (dC). nih.gov The stereochemistry of the diol epoxide, whether syn or anti, influences the specific sites of adduction and the conformation of the resulting adducts. For instance, with syn-benzo[ghi]fluoranthene diol epoxide, adducts are formed through both trans- and cis-opening of the epoxide at the C5a position by the amino groups of the DNA bases. nih.gov
The stereochemistry of the diol epoxide metabolites of benzo[j]fluoranthene plays a crucial role in determining the profile of DNA adducts formed and, consequently, the biological activity of the parent compound. Both syn and anti diastereomers of the diol epoxides can be formed, each leading to a distinct pattern of DNA adducts.
In studies with the related benzo[ghi]fluoranthene, the anti-diol epoxide showed a greater affinity for deoxyadenosine relative to deoxyguanosine compared to the syn-diol epoxide when reacted with native calf-thymus DNA. nih.gov The conformation of the diol group also influences interactions with the DNA backbone. The pseudo-diaxial diols of the syn-isomer appear to have favorable electrostatic interactions with the phosphate (B84403) backbone in the minor groove of DNA, leading to a higher proportion of deoxyguanosine adducts compared to the pseudo-diequatorial anti-isomer. nih.gov
This difference in adduct formation is also reflected in their mutagenic potential. For instance, the anti-benzo[ghi]fluoranthene diol epoxide was found to be significantly more mutagenic than the syn-isomer in Salmonella typhimurium TA100. nih.gov
The quantification of DNA adducts provides a direct measure of the extent of DNA damage induced by a chemical. In vivo studies using mouse skin have demonstrated the potent ability of trans-B[j]F-4,5-diol to form DNA adducts. nih.gov Application of B[j]F-4,5-diol to mouse skin resulted in a significantly higher level of DNA adducts compared to the parent compound B[j]F or the B[j]F-9,10-diol. nih.gov
Specifically, the level of DNA modification from B[j]F-4,5-diol was over two orders of magnitude greater than that observed with B[j]F or B[j]F-9,10-diol. nih.gov The major adducts detected from the application of B[j]F-4,5-diol had similar chromatographic properties to the major adducts formed from the parent compound B[j]F, indicating that the 4,5-diol pathway is a major route for the metabolic activation of B[j]F in this system. nih.gov
Here is a table summarizing the DNA adduct levels in mouse skin:
| Compound | DNA Adduct Level (pmol/mg DNA) |
| Benzo[j]fluoranthene (B[j]F) | ~3.8 |
| trans-B[j]F-4,5-diol | 383 |
| trans-B[j]F-9,10-diol | ~3.8 |
This table is based on data from in vivo mouse skin studies where DNA adducts were isolated and quantified. nih.gov
Genotoxic and Mutagenic Mechanisms
The formation of DNA adducts by metabolites of trans-B[j]F-4,5-diol is the primary mechanism underlying its genotoxic and mutagenic effects. These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal damage.
The mutagenic activity of B[j]F and its metabolites has been evaluated in various systems, notably the Salmonella typhimurium assay (Ames test). B[j]F and its trans-dihydrodiol metabolites generally require metabolic activation (in the presence of an S9 mix) to exhibit mutagenic activity. nih.gov However, trans-B[j]F-4,5-diol has shown weak mutagenic activity in some tester strains even without external metabolic activation. nih.gov
In the presence of S9, trans-B[j]F-4,5-diol was found to be more mutagenic than the B[j]F-9,10-diol in S. typhimurium strains TA98 and TA100. nih.gov The diol epoxides derived from trans-B[j]F-4,5-diol are potent direct-acting mutagens. The anti-B[j]F-4,5-diol epoxide, in particular, exhibited exceptional mutagenic potency in strain TA100, which detects base-pair substitutions. nih.gov This high mutagenicity is consistent with mouse skin tumorigenicity studies, where the B[j]F-4,5-diol was found to be more tumorigenic than the parent hydrocarbon or the B[j]F-9,10-diol. nih.gov
The primary type of mutation induced by these compounds is base-pair substitution, as indicated by the high response in the TA100 tester strain. nih.gov This is consistent with the formation of bulky DNA adducts at guanine and adenine bases, which can lead to mispairing during DNA replication.
The following table summarizes the relative mutagenic activities of B[j]F metabolites in Salmonella typhimurium:
| Compound | Tester Strain | Mutagenic Activity (with S9) |
| trans-B[j]F-4,5-diol | TA98 | More mutagenic than B[j]F-9,10-diol |
| trans-B[j]F-4,5-diol | TA100 | More mutagenic than B[j]F-9,10-diol |
| trans-B[j]F-9,10-diol | TA97a | More mutagenic than B[j]F-4,5-diol |
| anti-B[j]F-4,5-diol epoxide | TA100 | Highly potent direct-acting mutagen |
This table is based on data from mutagenicity assays in various Salmonella typhimurium tester strains. nih.gov
Pathways Leading to Proto-oncogene (RAS) and Tumor-suppressor Gene (P53) Mutations
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs), such as benzo(j)fluoranthene (B125817), is a critical step in their carcinogenic mechanism, often leading to mutations in key growth control genes like the RAS proto-oncogenes and the P53 tumor-suppressor gene. Reactive metabolites of PAHs can cause mutations in these genes, which is a frequent occurrence in human lung cancer. nih.gov The p53 protein, in its wild-type form, responds to DNA damage by accumulating in the nucleus and halting the cell cycle to allow for DNA repair, thus maintaining genomic stability. nih.gov However, when p53 itself is mutated, this crucial checkpoint can be lost.
Studies on benzo[a]pyrene (B130552) (B[a]P), a well-characterized PAH, have provided a framework for understanding how these mutations occur. The metabolic activation of B[a]P generates reactive intermediates that can bind to DNA, forming adducts. If these adducts are not repaired, they can lead to misreplication of DNA and, consequently, permanent mutations. A hallmark of smoking-associated lung cancer is the high frequency of G:C to T:A transversions in the P53 gene, particularly at specific hotspot codons such as 157, 248, 249, and 273. nih.gov This specific mutation pattern is strongly linked to chemical carcinogens found in tobacco smoke, including PAHs. nih.gov
Radical Cation and Orthoquinone-Mediated DNA Damage Mechanisms
The genotoxicity of PAHs is not limited to the formation of diol-epoxides. Two other significant pathways involve the formation of radical cations and orthoquinones, both of which can lead to DNA damage.
Radical Cation Formation: One-electron oxidation of a PAH, catalyzed by enzymes like cytochrome P450 (CYP) peroxidases, results in the formation of a highly reactive radical cation. nih.gov These radical cations can react directly with DNA, primarily at guanine and adenine bases, to form stable and depurinating adducts. The loss of these adducted bases from the DNA backbone creates an apurinic (AP) site, which is a form of DNA damage. If these AP sites are not correctly repaired, they can lead to mutations during DNA replication, often resulting in G to T transversions. nih.gov
The metabolism of benzo(j)fluoranthene has been shown to produce benzo(j)fluoranthene-4,5-dione, an orthoquinone, indicating that this pathway is relevant to its biological activity. nih.gov
Comparative Molecular Activity with Related PAH Metabolites
The carcinogenic potency of PAHs varies significantly and is dependent on the structure of the parent compound and the nature of its metabolites. Comparing the molecular activity of trans-benzo(j)fluoranthene-4,5-diol with other PAH metabolites helps to understand its relative contribution to the carcinogenicity of benzo(j)fluoranthene.
Benzo(j)fluoranthene is metabolized to two major dihydrodiols: trans-4,5-dihydroxybenzo(j)fluoranthene and trans-9,10-dihydroxybenzo(j)fluoranthene. nih.gov Studies have shown that trans-4,5-dihydroxybenzo(j)fluoranthene is a more potent tumor initiator in mouse skin than both the parent compound, benzo(j)fluoranthene, and the other major dihydrodiol metabolite, trans-9,10-dihydroxybenzo(j)fluoranthene. nih.gov This suggests that the metabolic conversion of benzo(j)fluoranthene to its trans-4,5-diol is a critical activation step leading to its carcinogenic effects. nih.gov The DNA adducts formed from benzo(j)fluoranthene-4,5-diol are distinct from those formed by the 9,10-diol, further indicating different biological activities. nih.gov
When compared to metabolites of other PAHs, such as benzo[a]pyrene, the activity can be contextualized. For example, benzo[b]fluoranthene (B1141397) (BbF), another priority PAH, is known to be genotoxic and carcinogenic. nih.gov Like other PAHs, BbF is metabolized by CYP enzymes into reactive epoxides that form DNA adducts, primarily targeting guanines and cytosines and inducing C:G > A:T mutations. nih.gov The mutagenic effects of BbF are considered similar to those of the well-studied benzo[a]pyrene. nih.gov
The table below provides a comparative overview of the tumorigenic activity of benzo(j)fluoranthene and its metabolites in mouse skin.
| Compound | Dose (µmol) | Tumor Incidence (%) | Tumors per Mouse |
| Benzo(j)fluoranthene | 0.3 | 90 | 7.8 |
| trans-4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene | 1 | 78 | 4.5 |
| Benzo(j)fluoranthene | 1 | 70 | 3.4 |
This data is based on tumor initiation studies in mouse skin. nih.gov
Further research into the comparative mutagenicity and DNA binding of the diol epoxides derived from this compound and other PAHs is essential for a comprehensive risk assessment of these environmental contaminants.
Advanced Analytical and Spectroscopic Methodologies in Research
Chromatographic Separation Techniques for Metabolites and DNA Adducts
Chromatography is a cornerstone for the purification and analysis of trans-Benzo(j)fluoranthene-4,5-diol and its related adducts. The ability to separate these compounds from a complex matrix of other metabolites and cellular components is fundamental to their study.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of B[j]F metabolites. In studies of B[j]F metabolism in vitro using rat liver homogenates, HPLC was instrumental in separating and identifying the metabolites formed. nih.gov By comparing the chromatographic properties, specifically the HPLC retention times, of the metabolic products with those of pure synthetic standards, researchers identified trans-4,5-dihydro-4,5-dihydroxyB[j]F (this compound) as a major metabolite. nih.gov
Reverse-phase HPLC is particularly effective for separating DNA adducts. In studies examining the in vivo formation of DNA adducts in mouse skin, reverse-phase HPLC was used to isolate adducts formed from the application of B[j]F and its dihydrodiols. nih.govnih.gov This technique allowed for the quantification of the adducts, revealing that this compound is a potent precursor to DNA modification. Application of this diol to mouse skin resulted in the formation of 383 picomoles (pmol) of DNA adducts per milligram (mg) of DNA, a level of modification significantly higher than that observed with the parent B[j]F or its other metabolic dihydrodiol, B[j]F-9,10-diol. nih.govnih.gov
Table 1: HPLC-Based Quantification of DNA Adducts in Mouse Skin
| Compound Applied | DNA Adduct Level (pmol/mg DNA) |
|---|---|
| Benzo[j]fluoranthene (B[j]F) | >2 orders of magnitude lower than B[j]F-4,5-diol |
| This compound | 383 |
| trans-Benzo(j)fluoranthene-9,10-diol | >2 orders of magnitude lower than B[j]F-4,5-diol |
Data sourced from Weyand et al. (1993) nih.gov
Thin-Layer Chromatography (TLC), particularly in a multidimensional setup, serves as a complementary technique to HPLC for profiling metabolites and DNA adducts. In the analysis of DNA adducts from mouse skin treated with B[j]F and its dihydrodiols, multidimensional TLC was employed to separate the complex mixture of adducts. nih.govnih.gov This method provided crucial information by showing that the major adducts detected after the application of this compound had chromatographic properties similar to those of the major adducts formed from the parent compound, B[j]F. nih.gov In contrast, the adducts from B[j]F-9,10-diol were distinctly different, highlighting the role of the 4,5-diol as the key intermediate in the primary DNA-binding pathway of B[j]F in this model system. nih.govnih.gov
Mass Spectrometry (MS) for Structural Identification and Quantitative Analysis
Mass spectrometry is an indispensable technique for confirming the identity of metabolites and DNA adducts through precise mass determination and fragmentation analysis. When coupled with chromatographic separation, it provides a highly sensitive and specific analytical platform.
While early studies on B[j]F metabolism relied on comparing HPLC retention times and UV spectra with synthetic standards to identify metabolites like trans-4,5-dihydroxyB[j]F nih.gov, modern methods frequently employ mass spectrometry for definitive characterization. Gas Chromatography-Mass Spectrometry (GC/MS), particularly when operated in tandem (MS/MS), is a powerful technique for the analysis of PAHs and their derivatives. nih.govuctm.edu Advanced GC-EI/MS/MS systems can achieve quantitative separation of numerous PAH isomers, including benzo[j]fluoranthene, with high sensitivity and linearity. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is especially well-suited for analyzing less volatile and thermally labile metabolites like dihydrodiols. The technique allows for the separation of isomeric compounds by LC, followed by their unambiguous identification and quantification by MS/MS. nih.gov This approach is critical for distinguishing between different diol metabolites and confirming their structures in complex biological samples.
The detection and structural elucidation of DNA adducts, which are formed in very low quantities, demand the utmost sensitivity and specificity provided by mass spectrometry. LC-MS/MS is a state-of-the-art method for this purpose. nih.gov In this technique, a mixture of modified DNA components (nucleosides or nucleotides) is separated by HPLC, and the eluting compounds are introduced into the mass spectrometer. nih.gov On-line LC-MS analysis can easily distinguish between adducts on different DNA strands, and subsequent MS/MS analysis of a selected parent ion provides fragmentation patterns that allow for the unambiguous assignment of the modification site on the DNA base. nih.gov While specific LC-MS/MS data for this compound adducts are not detailed in the provided sources, the methodology is standard for characterizing adducts from related PAHs like benzo[a]pyrene (B130552) and benzo[c]phenanthrene, where it is used to identify the exact points of attachment to DNA bases such as guanine (B1146940) and adenine (B156593). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural and stereochemical elucidation of chemical compounds, including PAH metabolites and their DNA adducts. While mass spectrometry can identify a compound and its elemental composition, NMR provides detailed information about the three-dimensional arrangement of atoms.
For complex structures like DNA adducts, 1H NMR is used to determine the precise stereochemistry of the linkage between the diol epoxide metabolite and the nucleoside. acs.org For instance, in the characterization of adducts from structurally similar PAH diol epoxides, NMR analysis can distinguish between trans and cis opening of the epoxide ring upon reaction with DNA. acs.org This is achieved by analyzing the chemical shifts and coupling constants of specific protons. For example, the conformation of a proton at the site of attachment can indicate whether it is shielded by the aromatic ring system (suggesting a cis addition) or positioned away from it (trans addition). acs.org This level of stereochemical detail is crucial for understanding how the adduct is accommodated within the DNA helix and for correlating structure with biological outcomes.
Table 2: Application of Spectroscopic Methods
| Technique | Application in B[j]F-4,5-diol Research | Information Provided |
|---|---|---|
| LC-MS/MS | Characterization & quantification of DNA adducts | Molecular weight, fragmentation patterns, site of DNA attachment |
| GC/MS/MS | Separation & quantification of parent PAH isomers | High-resolution separation, sensitive detection |
| ¹H NMR | Stereochemical confirmation of DNA adducts | 3D structure, distinction between cis/trans isomers, conformation |
Fluorescence and UV-Visible Absorption Spectroscopy for Detection and Analysis
Fluorescence and UV-visible absorption spectroscopy are powerful techniques for the detection and analysis of polycyclic aromatic hydrocarbons (PAHs) and their metabolites, including this compound. These methods leverage the unique electronic properties of these compounds, where the extensive system of conjugated π-electrons allows for the absorption and subsequent emission of light.
UV-visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum is characteristic of the molecule's electronic structure. For benzo[j]fluoranthene (B(j)F) and its diol derivatives, the absorption spectra typically show several distinct bands. These spectra are valuable for both qualitative identification and quantitative analysis. The specific positions and intensities of the absorption maxima can be influenced by the solvent used and the substitution pattern on the aromatic rings. For instance, the metabolism of the parent PAH, benzo[j]fluoranthene, to its dihydrodiol derivatives results in shifts in the UV absorption spectrum.
Fluorescence spectroscopy provides even greater sensitivity and selectivity. In this technique, a molecule is excited by absorbing a photon of a specific wavelength, and the subsequent emission of a photon at a longer wavelength (lower energy) is detected. The resulting fluorescence spectrum is often a mirror image of the absorption spectrum. The high sensitivity of fluorescence spectroscopy makes it particularly useful for detecting trace amounts of PAH metabolites in complex biological and environmental samples. Synchronous fluorescence spectroscopy, a technique where both the excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference, can be employed to resolve complex mixtures of fluorescent compounds, enhancing the ability to distinguish between different PAH isomers and their metabolites.
Research has demonstrated that the fluorescence spectra of PAH dihydrodiols are sensitive to their conformation. For example, studies on benzo[a]pyrene dihydrodiols have shown that quasi-diequatorial conformers exhibit a "blue shift" (a shift to shorter wavelengths) in their fluorescence maxima compared to quasi-diaxial conformers. This phenomenon is attributed to differences in the extent of electronic conjugation and intramolecular interactions, which can be extrapolated to understand the conformational properties of this compound.
The table below summarizes typical spectroscopic data for related compounds, illustrating the principles used in analyzing this compound.
| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Solvent |
| Benzo[j]fluoranthene | 258, 284, 296, 333, 348, 384, 406 | 428, 454 | Cyclohexane |
| Benzo[a]pyrene-7,8-diol | 267, 277, 330, 343, 359 | 378, 392 | Methanol |
This table is illustrative. Specific data for this compound may vary based on experimental conditions.
Emerging Techniques in Mutagenicity Assessment (e.g., Duplex Sequencing)
Assessing the mutagenic potential of PAH metabolites like this compound is crucial for understanding their carcinogenicity. While traditional methods have provided valuable insights, emerging techniques offer unprecedented accuracy and resolution in detecting rare mutations. One such cutting-edge method is Duplex Sequencing.
Duplex Sequencing is an ultra-sensitive, next-generation sequencing (NGS) method that can detect mutations with a frequency as low as one in ten million. This represents a significant improvement over standard NGS techniques, which have error rates that typically limit detection to frequencies of about one in one hundred. The high fidelity of Duplex Sequencing is achieved by independently sequencing both strands of a DNA duplex.
The process involves tagging the two strands of each original DNA molecule with a unique molecular identifier. After amplification via polymerase chain reaction (PCR), the resulting DNA strands are sequenced. The sequence information from the two original complementary strands is then compared. A true mutation will be present in all the progeny derived from one of the original strands and will be complementary to the sequence in the other strand's progeny. In contrast, sequencing errors or PCR artifacts will typically appear on only one strand and lack a complementary counterpart, allowing them to be computationally removed.
This methodology is particularly well-suited for studying the mutagenicity of chemicals like this compound, which, after further metabolic activation to a diol epoxide, can form DNA adducts. These adducts can lead to specific types of mutations during DNA replication. By treating cells or organisms with the compound and then applying Duplex Sequencing to their DNA, researchers can precisely identify the types and frequencies of mutations induced. This provides a detailed "mutational signature" for the compound. For example, it can reveal whether the compound predominantly causes specific base substitutions (e.g., G→T transversions), insertions, or deletions.
The application of Duplex Sequencing in the context of PAH metabolites allows for a highly accurate quantification of mutagenic events, even at low exposure levels that are more relevant to human environmental exposures. This enables a more precise assessment of the carcinogenic risk posed by compounds such as this compound.
| Technique | Typical Error Rate | Mutation Detection Limit (Frequency) | Key Advantage |
| Standard Next-Generation Sequencing | ~1 in 100 | ~10⁻² | High throughput |
| Duplex Sequencing | <1 in 10,000,000 | <10⁻⁷ | Ultra-high accuracy, distinguishes true mutations from errors |
Environmental Transformation Research in Model Systems
Microbial Biotransformation Studies of Related Fluoranthenes
The environmental persistence of polycyclic aromatic hydrocarbons (PAHs) like fluoranthene (B47539) and its isomers is significantly influenced by microbial degradation. Bacteria and fungi have evolved diverse enzymatic systems to metabolize these complex organic compounds, often initiating the breakdown process that can lead to less complex, and sometimes detoxified, molecules.
In laboratory settings, numerous studies have demonstrated the capability of specific microbial strains to metabolize fluoranthene and its structural analogs. These microorganisms serve as valuable models for understanding the initial steps of environmental transformation.
Fungal Metabolism: Fungi, particularly white-rot fungi, are well-documented in their ability to degrade complex aromatic compounds. The fungus Cunninghamella elegans has been shown to metabolize approximately 80% of supplied fluoranthene within 72 hours. nih.gov Its metabolic process involves initial hydroxylation to form various derivatives. nih.gov Similarly, studies on Trichoderma lixii and Talaromyces pinophilus have shown effective metabolism of fluoranthene when it is supplied as the sole carbon source. mdpi.com The degradation rate often increases with the incubation period, highlighting the adaptive metabolic capabilities of these fungi. mdpi.com
Bacterial Metabolism: Bacteria are key players in the bioremediation of PAH-contaminated sites. researchgate.net A stable, seven-member bacterial community isolated from creosote-contaminated soil demonstrated the ability to use fluoranthene as its sole source of carbon for growth. researchgate.net Specific bacterial species, such as Sphingobium sp. strain KK22, have been studied for their ability to transform high-molecular-weight PAHs like benzo[k]fluoranthene (B33198). nih.gov The metabolic pathways in bacteria often involve dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic nucleus, forming cis-dihydrodiols. oup.com For instance, Mycobacterium sp. strain KR20 metabolizes fluoranthene through an initial dioxygenation at the 2,3-position. researchgate.netresearchgate.net This initial enzymatic attack is a critical rate-limiting step in the degradation of these compounds. researchgate.net
Table 1: Microbial Models for Fluoranthene and Analog Metabolism
| Microorganism | Parent Compound Studied | Key Metabolic Action | Reference |
|---|---|---|---|
| Cunninghamella elegans | Fluoranthene | Hydroxylation and conjugation | nih.gov |
| Trichoderma lixii | Fluoranthene | Oxygenation and ring cleavage | mdpi.com |
| Talaromyces pinophilus | Fluoranthene | Oxygenation and ring cleavage | mdpi.com |
| Sphingobium sp. strain KK22 | Benzo[k]fluoranthene | Dioxygenation and ring cleavage | nih.gov |
| Mycobacterium sp. strain KR20 | Fluoranthene | Dioxygenation at the C2-C3 position | researchgate.net |
| Mixed Bacterial Community | Fluoranthene | Utilization as sole carbon source | researchgate.net |
The study of microbial metabolism has led to the identification of numerous biotransformation products, providing a roadmap of the degradation pathways.
In fungal systems like Cunninghamella elegans, fluoranthene is metabolized into products including trans-2,3-dihydroxy-2,3-dihydrofluoranthene (B14420956) (trans-2,3-dihydrodiol), 8- and 9-hydroxyfluoranthene trans-2,3-dihydrodiol, and glucoside conjugates of 3-hydroxyfluoranthene and 3,8-dihydroxyfluoranthene. nih.gov The formation of glucoside conjugates represents a detoxification pathway. nih.gov In contrast, fungi such as Trichoderma lixii and Talaromyces pinophilus have been found to degrade fluoranthene into metabolites like 9-oxo-9H-fluorene-1-carboxylic acid, benzene-1,2,3-tricarboxylic acid, and benzoic acid. mdpi.com
Bacterial degradation of fluoranthenes also yields a variety of intermediate compounds. Studies with Sphingobium sp. strain KK22 on benzo[k]fluoranthene identified downstream products such as 9-hydroxyfluoranthene-8-carboxylic acid and 2-formylacenaphthylene-1-carboxylic acid. nih.gov The degradation pathways for benzo[k]fluoranthene, fluoranthene, and acenaphthylene (B141429) by this strain appear to converge, sharing common intermediates like 1,8-naphthalic anhydride. nih.gov Research on Mycobacterium sp. strain KR20 identified several metabolites from fluoranthene, including cis-2,3-fluoranthene dihydrodiol and benzene-1,2,3-tricarboxylic acid, confirming a distinct degradation pathway. researchgate.net
Table 2: Identified Biotransformation Products from Microbial Metabolism of Fluoranthene
| Microorganism | Identified Products | Reference |
|---|---|---|
| Cunninghamella elegans | trans-2,3-dihydroxy-2,3-dihydrofluoranthene, 3-fluoranthene-beta-glucopyranoside, 3-(8-hydroxyfluoranthene)-beta-glucopyranoside | nih.gov |
| Trichoderma lixii | 9-oxo-9H-fluorene-1-carboxylic acid, Benzene-1,2,3-tricarboxylic acid | mdpi.com |
| Talaromyces pinophilus | Fluorenone, 2,3-dihydro-1H-inden-1-one, Benzoic acid | mdpi.com |
| Sphingobium sp. strain KK22 | cis-7,8-fluoranthene-dihydrodiol, 9-hydroxyfluoranthene-8-carboxylic acid, 2-formylacenaphthylene-1-carboxylic acid, 1,8-naphthalic anhydride | nih.gov |
| Mycobacterium sp. strain KR20 | cis-2,3-fluoranthene dihydrodiol, Z-9-carboxymethylene-fluorene-1-carboxylic acid, Benzene-1,2,3-tricarboxylic acid | researchgate.net |
In Vitro and In Vivo Model Systems for Studying Environmental Fate within Biological Contexts
To understand the metabolic fate of benzo[j]fluoranthene within higher organisms, researchers utilize in vitro and in vivo model systems. These models help to identify the specific metabolites formed, including the direct precursor to potential toxicity.
An essential in vitro study utilized the 9000 x g supernatant (S9 fraction) from the livers of Aroclor-pretreated rats to investigate the metabolism of benzo[j]fluoranthene (BjF). nih.gov This model system contains the microsomal enzymes, such as cytochrome P450s, responsible for metabolizing foreign compounds. The research successfully identified two major dihydrodiol metabolites: trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene (trans-Benzo(j)fluoranthene-4,5-diol) and trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene. nih.gov The formation of these dihydrodiols is a critical step in the metabolic activation of PAHs. Additionally, the study identified several phenols (3-, 4-, 6-, and 10-hydroxyBjF) and BjF-4,5-dione as metabolites. nih.gov
Other advanced in vitro models are also employed to study the effects and metabolism of related PAHs. For example, three-dimensional (3D) spheroid cultures of the rainbow trout liver cell line, RTL-W1, have been used to study the impact of benzo[k]fluoranthene (BkF). nih.gov These spheroid models better mimic the complex cell-to-cell interactions of an in vivo liver environment compared to traditional two-dimensional cell cultures. nih.gov In these systems, exposure to BkF led to changes in the cell's ultrastructure and modulated the expression of detoxification-related genes, such as cytochrome P450 (CYP1A) and aryl hydrocarbon receptor (AhR). nih.gov Such models are valuable tools for assessing how environmental factors like temperature can interact with chemical exposure to influence the metabolic fate of PAHs in aquatic organisms. nih.gov
Table 3: Model Systems for Studying Benzo-Fluoranthene Metabolism
| Model System | Compound Studied | Key Findings | Reference |
|---|---|---|---|
| Rat Liver S9 Supernatant | Benzo[j]fluoranthene | Identification of trans-4,5-dihydro-4,5-dihydroxyBjF and trans-9,10-dihydro-9,10-dihydroxyBjF as major metabolites. | nih.gov |
| Rat Liver S9 Supernatant | Benzo[j]fluoranthene | Identification of 3-, 4-, 6-, and 10-hydroxyBjF and BjF-4,5-dione as metabolites. | nih.gov |
| Rainbow Trout (RTL-W1) Liver Cell Spheroids | Benzo[k]fluoranthene | Altered cell ultrastructure and increased expression of CYP1A and AhR genes. | nih.gov |
Q & A
Q. What analytical methods are used to identify and quantify trans-Benzo[j]fluoranthene-4,5-diol in biological matrices?
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods. Retention indices, such as Lee’s RI (e.g., 768–773 for PAHs), and columns like DB-5 or equivalent stationary phases are critical for resolving complex PAH mixtures. Mass spectral fragmentation patterns (e.g., molecular ion at m/z 268) and comparison with reference standards are essential for confirmation .
Q. Which in vivo models are validated for studying the carcinogenicity of trans-Benzo[j]fluoranthene-4,5-diol?
Female Charles River CD-1 mice (50–55 days old) are commonly used. A protocol involves topical application of 1–3 µmol of the compound in acetone, followed by tumor promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA). Tumor incidence and multiplicity are quantified after 20–21 weeks, with controls receiving TPA alone to isolate compound-specific effects .
Q. How are DNA adducts formed by this compound characterized?
The major adduct is anti-Benzo[j]fluoranthene-4,5-diol-6,6a-oxide-deoxyguanosine, identified via P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adduct ratios (e.g., 5.0 tumors/mouse at 3 µmol dose) correlate with dose-dependent carcinogenicity in mouse epidermis .
Q. What metabolic enzymes activate trans-Benzo[j]fluoranthene-4,5-diol into genotoxic intermediates?
Cytochrome P450 1A1 (CYP1A1) is pivotal. Aroclor 1254-induced rat liver S9 fractions are used in vitro to mimic metabolic activation. Human B lymphoblastoid cells (h1A1v2) expressing CYP1A1 confirm mutagenicity at the thymidine kinase locus .
Advanced Research Questions
Q. How do researchers resolve discrepancies in genotoxicity data between bacterial and mammalian models?
Bacterial assays (e.g., Salmonella TA100) require exogenous metabolic activation (rat S9), while mammalian systems (e.g., human lymphoblastoids) express endogenous CYP1A1. Differences in adduct repair efficiency (e.g., nucleotide excision repair in mammals) and metabolic competency must be controlled. Co-treatment with CYP inhibitors (e.g., α-naphthoflavone) can isolate pathways .
Q. What experimental designs optimize detection of diol-epoxide-mediated carcinogenesis?
Isotope-labeled trans-Benzo[j]fluoranthene-4,5-diol (e.g., C or H) can track metabolic activation via LC-MS/MS. Pairing in vitro microsomal assays (CYP1A1 overexpression) with in vivo tumorigenicity studies in CYP1A1-humanized mice strengthens mechanistic links .
Q. How can variability in tumor incidence across dosing regimens be statistically addressed?
Use factorial design to test dose-response (e.g., 1 vs. 3 µmol) and promotion protocols (e.g., TPA frequency). Kaplan-Meier survival analysis and Cox proportional hazards models adjust for competing risks. Power analysis ensures adequate sample size (e.g., n=18–19 mice/group) .
Q. What in vitro systems best replicate in vivo metabolic activation for mutagenicity studies?
Primary hepatocytes from CD-1 mice or 3D co-cultures (hepatocytes + epidermal cells) maintain phase I/II enzyme activity. Coupling these with Ames II™ mutagenicity assays (TA98/TA100 strains) improves metabolic fidelity compared to S9 fractions alone .
Data Contradiction Analysis
Q. Why do some studies report lower tumorigenicity in certain mouse strains?
Genetic polymorphisms in CYP1A1 or epoxide hydrolase activity (e.g., EPHX1 variants) may reduce metabolic activation. Strain-specific differences in immune surveillance (e.g., CD-1 vs. C57BL/6) also affect tumor latency .
Q. How to reconcile conflicting data on the compound’s water solubility and bioaccumulation potential?
Experimental conditions (e.g., pH, temperature) influence logP (octanol-water partition coefficient) measurements. Use shake-flask methods with HPLC-UV quantification (detection limit: 0.1 µg/mL) under standardized OECD guidelines to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
